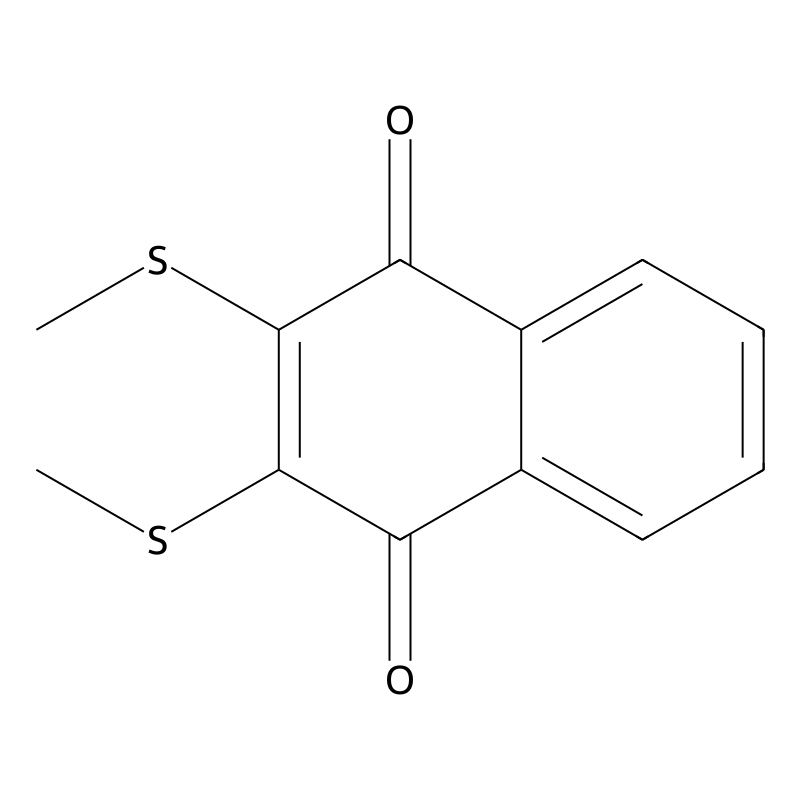

2,3-Bis(methylthio)-1,4-naphthalenedione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Availability and Use as a Reference Standard

Some commercial suppliers offer 2,3-Bis(methylthio)-1,4-naphthalenedione, indicating its potential use as a research chemical. However, the specific applications in research are not explicitly described [, ].

Potential Areas of Investigation

The structure of 2,3-Bis(methylthio)-1,4-naphthalenedione shares some similarities with naphthoquinones, a class of natural products known for their biological activities. Further research might explore its potential antimicrobial, anti-tumor, or other biological properties, but such investigations haven't been documented in scientific literature at this time.

2,3-Bis(methylthio)-1,4-naphthalenedione is a sulfur-containing derivative of naphthoquinone characterized by the presence of two methylthio groups at the 2 and 3 positions of the naphthalene ring. Its chemical formula is C₁₂H₁₀O₂S₂, and it is recognized for its potential biological activities and applications in organic synthesis. This compound belongs to a broader class of naphthoquinones, which are known for their redox properties and ability to engage in various

The reactivity of 2,3-bis(methylthio)-1,4-naphthalenedione can be attributed to its electrophilic nature. The compound can undergo several types of reactions:

- Nucleophilic Substitution: The methylthio groups can be replaced by various nucleophiles through mechanisms such as Michael addition and nucleophilic substitution reactions. These reactions often require catalysts like Lewis acids to enhance yields .

- Redox Reactions: As a naphthoquinone derivative, it can participate in redox reactions, where it can be reduced to form hydroquinone derivatives or oxidized to generate reactive oxygen species .

- Conjugate Addition: It can react with thiols or amines, leading to the formation of new sulfur-containing compounds or amine derivatives .

2,3-Bis(methylthio)-1,4-naphthalenedione exhibits significant biological activities. Studies have shown that related naphthoquinones possess antibacterial and antifungal properties. These compounds have been investigated for their ability to inhibit biofilm formation and bacterial attachment, making them potential candidates for developing new antimicrobial agents . The mechanism often involves interaction with specific enzymes or cellular targets, disrupting metabolic pathways.

The synthesis of 2,3-bis(methylthio)-1,4-naphthalenedione typically involves:

- Starting Materials: The synthesis often begins with 1,4-naphthoquinone as a precursor.

- Methylation: Methylthio groups can be introduced via methylation reactions using appropriate reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

- Catalytic Methods: Utilizing catalysts such as Lewis acids can enhance reaction rates and improve yields. Microwave-assisted synthesis has also been employed to achieve higher efficiencies in shorter reaction times .

The applications of 2,3-bis(methylthio)-1,4-naphthalenedione span various fields:

- Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for developing new antimicrobial drugs.

- Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules and materials.

- Research: Used in studies exploring the mechanisms of action of naphthoquinones and their derivatives in biological systems .

Interaction studies have focused on understanding how 2,3-bis(methylthio)-1,4-naphthalenedione interacts with biological macromolecules. For instance:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in bacterial metabolism, which is crucial for its antibacterial activity.

- Binding Affinity: Molecular docking studies reveal that it forms hydrogen bonds with active site residues in target proteins, indicating potential pathways for drug design .

Several compounds share structural similarities with 2,3-bis(methylthio)-1,4-naphthalenedione. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,4-Naphthoquinone | Basic naphthoquinone structure | Known for broad biological activity |

| Juglone | Hydroxylated derivative of naphthoquinone | Exhibits antioxidant properties |

| Lawsone | Contains a hydroxyl group at position 2 | Used as a natural dye |

| Plumbagin | Contains an additional double bond | Notable for its anticancer properties |

| Menadione | A vitamin K analog | Important in blood coagulation |

Each of these compounds has unique properties that distinguish them from 2,3-bis(methylthio)-1,4-naphthalenedione while sharing similar chemical frameworks. The presence of different substituents significantly influences their biological activities and applications.

2,3-Bis(methylthio)-1,4-naphthalenedione exhibits markedly different solubility characteristics across various solvent systems, reflecting its amphiphilic molecular structure. The compound demonstrates excellent solubility in polar organic solvents, particularly dimethyl sulfoxide, chloroform, and ethanol [5] [6] [7]. This enhanced organic solubility stems from the lipophilic naphthalene core and the methylthio substituents, which increase the overall hydrophobic character of the molecule.

The compound's aqueous solubility is severely limited, consistent with the general behavior of naphthoquinone derivatives. 1,4-Naphthoquinone itself exhibits water solubility of only 0.35 grams per 100 milliliters at 25 degrees Celsius [8], and the methylthio substitution further reduces aqueous compatibility. The calculated octanol-water partition coefficient for similar methylthio-substituted aromatics ranges from 2.9 to over 10, indicating strong preference for organic phases [9].

Solubility studies of related naphthoquinone derivatives demonstrate that polar aprotic solvents provide optimal dissolution conditions. Dimethyl sulfoxide serves as an excellent solvent, with many naphthoquinone derivatives achieving concentrations exceeding 100 milligrams per milliliter [10] [11]. The compound also shows good solubility in alcoholic solvents, with methanol and ethanol supporting concentrations of approximately 5 milligrams per milliliter for structurally related compounds [10].

Temperature effects significantly influence solubility behavior, with increased temperatures generally enhancing dissolution in organic solvents. This temperature dependence is particularly pronounced in aromatic solvents such as benzene and toluene, where solubility can increase substantially with heating [6].

Spectroscopic Fingerprints: UV-Vis, NMR, and IR Signatures

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 2,3-Bis(methylthio)-1,4-naphthalenedione exhibits characteristic signals that provide definitive structural identification. The methylthio groups manifest as singlets at approximately 2.5 to 2.8 parts per million, corresponding to the six equivalent protons of the two methyl groups attached to sulfur [12] [13]. The aromatic protons of the naphthalene ring system appear as complex multiplets in the 7.6 to 8.3 parts per million region, with the exact chemical shifts depending on the specific substitution pattern and electronic environment.

¹³C NMR spectroscopy provides detailed insights into the carbon framework. The quinone carbonyl carbons resonate at approximately 180 to 185 parts per million, characteristic of naphthoquinone systems [14] [15] [16]. The aromatic carbons of the naphthalene ring appear between 125 and 140 parts per million, with specific chemical shifts influenced by the proximity to the quinone carbonyls and methylthio substituents [14] [17]. The methylthio carbon atoms are expected to resonate at 15 to 20 parts per million, typical for sulfur-bound methyl groups.

Heteronuclear multiple-bond correlation spectroscopy would reveal key connectivity patterns, particularly the three-bond correlations between the methylthio protons and the aromatic carbons at positions 2 and 3 of the naphthoquinone ring.

Infrared Spectroscopy

The infrared spectrum displays several diagnostic absorption bands. The quinone carbonyl stretching vibrations appear as strong absorptions between 1650 and 1680 wavenumbers [13] [18], reflecting the conjugated nature of the quinone system. The aromatic carbon-carbon stretching modes manifest between 1580 and 1600 wavenumbers. Additional characteristic absorptions include carbon-sulfur stretching vibrations and various bending modes associated with the methylthio substituents.

Ultraviolet-Visible Spectroscopy

The UV-Vis spectrum exhibits multiple absorption bands characteristic of the naphthoquinone chromophore. The primary π→π* transitions occur in the 250 to 280 nanometer region, while longer wavelength absorptions around 320 to 350 nanometers correspond to n→π* transitions involving the quinone carbonyls [19]. The methylthio substituents introduce subtle bathochromic shifts compared to the parent 1,4-naphthoquinone due to their electron-donating character.

Computational Prediction of Molecular Properties (XLogP3, Polar Surface Area)

Computational molecular property prediction provides valuable insights into the pharmacokinetic and physicochemical characteristics of 2,3-Bis(methylthio)-1,4-naphthalenedione. The octanol-water partition coefficient (XLogP3) serves as a critical descriptor for lipophilicity assessment. Based on structural similarity to related methylthio-aromatic compounds, the XLogP3 value is estimated to range from 3.5 to 5.2, indicating substantial lipophilic character [9]. This elevated lipophilicity reflects the contribution of both the naphthalene core and the methylthio substituents to the overall hydrophobic surface area.

The topological polar surface area represents another fundamental molecular descriptor. For 2,3-Bis(methylthio)-1,4-naphthalenedione, this parameter is estimated at approximately 59.4 square Angstroms, based on the contribution of the two quinone oxygen atoms [9]. This relatively small polar surface area is consistent with limited aqueous solubility and good membrane permeability characteristics.

Molecular volume calculations indicate a van der Waals volume of approximately 220 cubic Angstroms, while the molecular refractivity is estimated at 75 to 85 cubic centimeters per mole. These parameters influence the compound's interaction with biological membranes and protein binding sites.

The compound exhibits zero hydrogen bond donors, as expected from its structure lacking hydroxyl or amino groups. However, it possesses two hydrogen bond acceptors corresponding to the quinone oxygen atoms. This hydrogen bonding profile affects both solubility characteristics and potential biological interactions.

Rotational bond analysis reveals limited conformational flexibility, with the methylthio groups representing the primary sources of internal rotation. This conformational constraint contributes to the compound's well-defined three-dimensional structure and predictable intermolecular interactions.

The molecular complexity index, derived from the presence of multiple ring systems and heteroatoms, places this compound in the moderate complexity category. This classification is relevant for synthetic accessibility assessments and structure-activity relationship analyses in medicinal chemistry applications.

Electronic structure calculations predict a significant dipole moment due to the asymmetric distribution of electron density between the quinone carbonyls and the methylthio substituents. This molecular polarity influences crystalline packing arrangements and intermolecular association patterns in solution and solid phases.